molecular formula C6H5N3 B1289106 5-Ethynylpyrazin-2-amine CAS No. 457099-42-2

5-Ethynylpyrazin-2-amine

Cat. No.: B1289106
CAS No.: 457099-42-2
M. Wt: 119.12 g/mol
InChI Key: PHMZLDTZAHNAPC-UHFFFAOYSA-N
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Description

5-Ethynylpyrazin-2-amine is a heterocyclic compound with the molecular formula C6H5N3 It is characterized by the presence of an ethynyl group attached to the pyrazine ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynylpyrazin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with pyrazine-2-amine.

    Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of pyrazine-2-amine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethynylpyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazine-2-carboxylic acid.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of N-substituted pyrazines.

Scientific Research Applications

5-Ethynylpyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Ethynylpyrazin-2-amine is primarily based on its ability to interact with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethynylpyridin-2-amine
  • 5-Ethynylpyrimidin-2-amine
  • 5-Ethynylpyridazin-2-amine

Uniqueness

5-Ethynylpyrazin-2-amine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of novel compounds with specific biological activities. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it suitable for diverse applications in research and industry.

Properties

IUPAC Name

5-ethynylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-3-9-6(7)4-8-5/h1,3-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMZLDTZAHNAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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